Aspicilin

Description

Historical Context of Aspicilin Discovery and Isolation

The isolation of this compound dates back to the early 20th century. Hesse is credited with isolating this compound from lichen in 1900. researchgate.net This initial discovery marked this compound as one of the early examples of macrolides to be isolated from lichen sources. doi.org Over time, as analytical techniques advanced, more detailed characterization and isolation methods were developed, allowing for a better understanding of its chemical structure and presence in various lichen species. This compound has been isolated from different lichens, including species from the Aspicilia genus, such as Aspicilia contorta and Aspicilia gibbosa. researchgate.netcdnsciencepub.com Its presence has also been noted in other lichen taxa, including Circinaria species. koreascience.kr

Significance of this compound as a Lichen Macrolide

This compound holds significance as the first macrolide to be isolated from lichens. doi.org Lichens are well-known for producing a wide array of unique secondary metabolites, many of which possess interesting biological activities. doi.org Macrolides, characterized by their large lactone rings, are a class of natural products that often exhibit potent biological effects, including antibiotic and cytotoxic properties. The discovery and characterization of this compound from lichens highlighted these organisms as a source of such complex macrolide structures, distinct from those found in other organisms like bacteria or fungi. doi.org This underscored the importance of lichens as a source for novel natural products with potential pharmaceutical relevance.

Overview of Major Research Avenues for this compound

Research into this compound has primarily focused on several key areas. A significant avenue has been the development of synthetic strategies for its preparation. Due to its complex 18-membered macrolactone structure with multiple stereogenic centers, the total synthesis of this compound has presented a considerable challenge and has been a subject of various studies employing different synthetic methodologies. researchgate.netresearchgate.netcdnsciencepub.comtandfonline.com Approaches have included utilizing carbohydrate-based building blocks, photochemical reactions, olefin cross-metathesis, Yamaguchi macrolactonization, Sharpless asymmetric dihydroxylation, and alkyne-based strategies. researchgate.netresearchgate.netcdnsciencepub.comtandfonline.comsigmaaldrich.commdpi.com

Another major research area involves investigating the biological activities of this compound. Studies have explored its potential effects, including cytotoxic activity against certain cancer cell lines, such as A549, HeLa, and MCF7 cells. researchgate.net While early research noted potential antibiotic activity, some studies have reported no significant antibacterial or antifungal effects. researchgate.netmdpi.com Research has also identified this compound as a potential inhibitor of Ag85C, an enzyme in Mycobacterium tuberculosis, suggesting a possible role in inhibiting drug-resistant strains. researchgate.net

Furthermore, studies related to the isolation and identification of this compound from different lichen species contribute to the chemotaxonomy of lichens and the understanding of the distribution of this compound in nature. koreascience.kr

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H32O5 |

|---|---|

Molecular Weight |

328.4 g/mol |

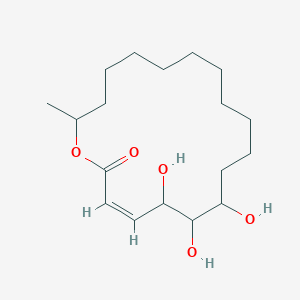

IUPAC Name |

(3Z)-5,6,7-trihydroxy-18-methyl-1-oxacyclooctadec-3-en-2-one |

InChI |

InChI=1S/C18H32O5/c1-14-10-8-6-4-2-3-5-7-9-11-15(19)18(22)16(20)12-13-17(21)23-14/h12-16,18-20,22H,2-11H2,1H3/b13-12- |

InChI Key |

KECCBFYFEOTIBV-SEYXRHQNSA-N |

SMILES |

CC1CCCCCCCCCCC(C(C(C=CC(=O)O1)O)O)O |

Isomeric SMILES |

CC1CCCCCCCCCCC(C(C(/C=C\C(=O)O1)O)O)O |

Canonical SMILES |

CC1CCCCCCCCCCC(C(C(C=CC(=O)O1)O)O)O |

Synonyms |

aspicilin |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies for Aspicilin

Identification of Natural Sources and Symbiotic Relationships in Lichen Species

Aspicilin is primarily found in lichens belonging to the genus Aspicilia. nih.gov Lichens represent a remarkable example of a stable symbiotic association between a fungus (the mycobiont) and one or more photosynthetic partners (the photobiont), which can be a green alga or a cyanobacterium. This intricate relationship is fundamental to the production of a diverse array of secondary metabolites, including this compound.

The mycobiont, the fungal partner, is responsible for the synthesis of these unique chemical compounds. The photobiont, through photosynthesis, provides the necessary carbohydrates to fuel the metabolic activities of the fungus, including the complex biosynthetic pathways leading to this compound. The precise mechanisms and triggers for the production of this compound within this symbiotic relationship are areas of ongoing scientific investigation. It is believed that environmental stressors and the specific genetic makeup of both the mycobiont and photobiont play crucial roles in the regulation of its biosynthesis. While Aspicilia contorta has been cited as a source of this compound, further research is needed to identify other this compound-producing Aspicilia species and to fully understand the ecological significance of this macrolide for the lichen. nih.gov

Advanced Isolation Techniques for this compound and Related Lichen Metabolites

The isolation of pure this compound from lichen thalli necessitates a combination of sophisticated extraction and chromatographic techniques. The process begins with the collection and drying of the lichen material, followed by extraction with suitable organic solvents to obtain a crude extract rich in secondary metabolites.

Thin-Layer Chromatography (TLC): TLC is an essential preliminary technique for the analysis of lichen extracts. It allows for the rapid separation and visualization of the different chemical constituents. A small amount of the crude lichen extract is spotted onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, typically silica (B1680970) gel. The plate is then placed in a developing chamber with a specific solvent system. As the solvent moves up the plate by capillary action, it carries the components of the extract at different rates, leading to their separation. The separated compounds can be visualized under UV light or by spraying with a staining reagent. This technique is invaluable for monitoring the progress of extraction and for the initial identification of fractions containing this compound.

High-Performance Liquid Chromatography (HPLC): For the preparative isolation of pure this compound, HPLC is the method of choice. This technique offers high resolution and efficiency in separating complex mixtures. The crude or partially purified lichen extract is injected into an HPLC system, where it is passed through a column packed with a stationary phase under high pressure. A liquid mobile phase is used to carry the sample through the column. The separation of this compound from other lichen metabolites is based on their differential interactions with the stationary and mobile phases. By carefully selecting the column type (e.g., reversed-phase C18), mobile phase composition (e.g., a gradient of methanol (B129727) and water), and flow rate, a high degree of purification can be achieved. The fractions containing this compound are collected as they elute from the column and can be further analyzed for purity.

Table 1: Chromatographic Methods for this compound Isolation

| Technique | Stationary Phase | Mobile Phase (Example) | Detection | Purpose |

| Thin-Layer Chromatography (TLC) | Silica Gel | Toluene:Dioxane:Glacial Acetic Acid | UV light, H₂SO₄ charring | Preliminary analysis, fraction monitoring |

| High-Performance Liquid Chromatography (HPLC) | Reversed-phase C18 | Gradient of Methanol/Water | UV Detector | Purification and quantification |

Once a pure sample of this compound is obtained, its chemical structure is determined using a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of organic compounds. Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are employed to map the carbon-hydrogen framework of the this compound molecule.

¹H NMR: This technique provides information about the different types of protons in the molecule, their chemical environment, and their connectivity. The chemical shifts (δ) of the proton signals indicate their electronic environment, while the splitting patterns (coupling constants, J) reveal the number of neighboring protons.

¹³C NMR: This technique provides information about the different types of carbon atoms in the molecule. The chemical shifts of the carbon signals are indicative of their functional group and hybridization state.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are also utilized to establish the connectivity between protons and carbons, ultimately allowing for the complete assignment of the this compound structure.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of this compound and to gain insights into its structural components through fragmentation analysis. In the mass spectrometer, the this compound molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured. This provides the exact molecular weight of the compound. Furthermore, by inducing fragmentation of the molecular ion, a characteristic pattern of fragment ions is produced. The analysis of these fragments provides valuable clues about the different functional groups and substructures present in the this compound molecule, thus corroborating the structure determined by NMR spectroscopy.

The combination of these advanced chromatographic and spectroscopic techniques is indispensable for the successful isolation and comprehensive structural elucidation of this compound from its natural lichen sources.

Biosynthesis and Metabolic Engineering of Aspicilin

Proposed Biosynthetic Pathways of Aspicilin

The structural complexity of this compound points towards a biosynthetic origin rooted in the well-established pathways for secondary metabolite production in fungi. The core scaffold is believed to be assembled through a polyketide pathway, followed by a series of enzymatic modifications to yield the final bioactive molecule.

This compound is a macrolide, a class of natural products characterized by a large lactone ring. nih.gov The biosynthesis of such compounds is predominantly carried out by large, multifunctional enzymes known as Polyketide Synthases (PKSs). nih.gov These enzymatic assembly lines construct carbon chains through the repeated condensation of simple acyl-CoA precursors, in a manner analogous to fatty acid synthesis. nih.govnih.gov The immense structural diversity of polyketides stems from the modular nature of PKSs, which can vary in their choice of starter and extender units, the degree of reduction of β-keto groups, and subsequent tailoring reactions. nih.gov

PKS enzymes are broadly classified into three types. Type I PKSs are large, modular proteins containing multiple domains that carry out the entire synthesis process. nih.gov Type II PKSs are complexes of discrete, monofunctional proteins, while Type III PKSs are smaller, simpler enzymes. nih.gov The biosynthesis of complex macrolides like this compound is typically associated with Type I PKSs, which operate as a molecular assembly line, with each module responsible for one cycle of chain extension and modification. youtube.com Therefore, it is proposed that the carbon backbone of this compound is assembled on a Type I PKS.

The biosynthesis of a polyketide chain by a PKS involves a series of recurring enzymatic steps. The process is initiated by a starter unit, typically a small acyl-CoA like acetyl-CoA, which is loaded onto the enzyme. nih.gov The chain is then extended through successive decarboxylative Claisen condensation reactions with extender units, most commonly malonyl-CoA. nih.gov

Each module of a Type I PKS contains a set of domains that catalyze specific reactions. A typical module includes a Ketosynthase (KS) domain, an Acyltransferase (AT) domain, and an Acyl Carrier Protein (ACP) domain. The AT domain selects the appropriate extender unit (e.g., malonyl-CoA) and attaches it to the ACP. The KS domain then catalyzes the condensation of the growing polyketide chain with the extender unit. youtube.com Optional domains, such as Ketoreductase (KR), Dehydratase (DH), and Enoyl Reductase (ER), may also be present to modify the β-keto group of the newly extended chain, leading to hydroxyl, double bond, or saturated carbon positions, respectively. After the full-length polyketide chain is assembled, it is typically released from the PKS by a Thioesterase (TE) domain, often catalyzing an intramolecular cyclization to form the characteristic macrolactone ring of this compound. youtube.com

Genetic and Genomic Approaches to this compound Biosynthesis

Advances in genomics have revealed that the genes responsible for the biosynthesis of secondary metabolites in fungi are typically organized into biosynthetic gene clusters (BGCs). nih.govyoutube.com Identifying and characterizing the BGC for this compound is a key step towards understanding and manipulating its production.

In fungi, the genes encoding the PKS, tailoring enzymes, transporters, and regulatory proteins for a specific metabolic pathway are often co-located on the chromosome, forming a BGC. nih.gov This clustering facilitates the co-regulation of all the necessary genes for producing the final compound. While the specific BGC for this compound has not been explicitly detailed in scientific literature, genomic studies on lichens have begun to uncover the vast potential for secondary metabolite production encoded in their genomes. drugtargetreview.com The identification of the this compound BGC would likely involve genome sequencing of the this compound-producing lichen mycobiont, followed by bioinformatic analysis to locate characteristic genes, particularly the large Type I PKS gene that would form the core of the cluster. drugtargetreview.comnih.gov

Once a putative BGC is identified, functional annotation is performed to predict the role of each gene within the cluster. mdpi.com This process involves comparing the DNA and predicted protein sequences with those in public databases to find homologs with known functions. nih.govresearchgate.net For the this compound BGC, one would expect to find:

A Type I Polyketide Synthase (PKS) gene: This would be the largest and most central gene in the cluster, encoding the multi-domain enzymatic assembly line.

Tailoring enzyme genes: These genes encode enzymes that modify the polyketide backbone after its synthesis. This could include P450 monooxygenases (for hydroxylation), methyltransferases, and glycosyltransferases.

Transcription factor genes: These genes encode proteins that regulate the expression of the other genes in the cluster.

Transporter genes: These may be included to export the final this compound compound out of the fungal cell.

Functional characterization through gene knockout experiments or heterologous expression of the cluster in a model organism would be required to definitively link the BGC and its constituent genes to this compound production. nih.gov

Mycobiont Cultivation and Controlled Biosynthesis Strategies for this compound Production

Relying on the collection of lichens from their natural habitats for secondary metabolites is often unsustainable due to their extremely slow growth rates. mdpi.com Therefore, a promising alternative is the cultivation of the isolated fungal partner (the mycobiont) in a controlled laboratory setting. mdpi.comnih.gov

Developing effective strategies for mycobiont cultivation is a significant challenge, as these fungi are adapted to a symbiotic lifestyle and often grow slowly in isolation. researchgate.net Research has focused on optimizing culture conditions to enhance biomass production and stimulate the synthesis of desired secondary metabolites. nih.gov Key parameters that influence growth and metabolite production include the composition of the culture medium and various physicochemical conditions. mdpi.com Studies have shown that the choice of carbon source (e.g., glucose, mannitol), nitrogen source, and the pH of the medium are crucial factors. researchgate.netnih.gov For instance, some lichen mycobionts exhibit enhanced growth when cultured with specific sugar alcohols like mannitol (B672) or at a slightly acidic pH. nih.gov By systematically optimizing these parameters, it may be possible to develop a scalable fermentation process for the reliable and sustainable production of this compound.

Metabolic Engineering for Enhanced this compound Production or Analog Generation

Metabolic engineering efforts to improve this compound titers and to create structural diversity can be broadly categorized into several key strategies. These approaches often involve the genetic modification of the producing organism, typically a filamentous fungus such as Aspergillus nidulans, to optimize the flow of metabolic precursors, to increase the expression of biosynthetic genes, and to introduce novel enzymatic activities.

One of the primary challenges in the production of many secondary metabolites, including this compound, is the low level of expression of their biosynthetic gene clusters under standard laboratory conditions. The this compound biosynthetic gene cluster, like many other fungal secondary metabolite clusters, is often silent or expressed at very low levels. A successful strategy to overcome this has been the use of engineered transcription factors. For instance, in Aspergillus nidulans, the silent biosynthetic gene cluster for a related polyketide, asperlin, was activated by creating a hybrid transcription factor. This engineered protein combined the DNA-binding domain of the native transcription factor within the cluster with a potent activation domain from another fungal transcription factor, leading to the successful production of the polyketide.

Enhancing the supply of precursors is another critical aspect of improving the production of polyketides. The biosynthesis of this compound, being a polyketide, is dependent on the availability of acetyl-CoA and malonyl-CoA. Metabolic engineering strategies can be employed to increase the intracellular pools of these building blocks. For example, overexpressing key enzymes in the central carbon metabolism, such as acetyl-CoA carboxylase, can channel more carbon towards malonyl-CoA, thereby boosting polyketide synthesis.

Furthermore, the generation of novel this compound analogs can be achieved through several advanced metabolic engineering techniques. Combinatorial biosynthesis, which involves the swapping of domains or modules within the polyketide synthase (PKS) enzyme, can lead to the creation of new polyketide backbones. While this approach can be challenging due to the complex protein-protein interactions within the PKS, successful examples in other polyketide systems demonstrate its feasibility. Additionally, the modification of tailoring enzymes within the this compound biosynthetic gene cluster, such as oxygenases and methyltransferases, can result in the production of a diverse array of new this compound derivatives.

Below are tables summarizing key research findings and potential metabolic engineering strategies for enhancing polyketide production, which are applicable to this compound.

Table 1: Strategies for Enhancing Polyketide Production

| Strategy | Approach | Example Organism | Target Polyketide | Outcome |

| Transcriptional Activation | Overexpression of a pathway-specific transcription factor | Aspergillus oryzae | Kojic Acid | Increased production |

| Precursor Supply Enhancement | Overexpression of acetyl-CoA carboxylase | Saccharomyces cerevisiae | 6-Methylsalicylic Acid | Increased production |

| Deletion of Competing Pathways | Deletion of genes for competing secondary metabolites | Aspergillus nidulans | Penicillin | Increased penicillin titer |

| Host Engineering | Development of a heterologous expression host with a clean background | Aspergillus nidulans | Various | Facilitated detection of novel polyketides |

Table 2: Research Findings on Polyketide Analog Generation

| Engineering Approach | Target Enzyme | Modification | Resulting Analog(s) |

| Domain Swapping | Polyketide Synthase (PKS) | Replacement of an acyltransferase (AT) domain with one of different substrate specificity | Polyketides with altered side chains |

| Gene Deletion | Tailoring Enzyme (e.g., Oxygenase) | Deletion of the gene encoding the enzyme | Accumulation of a precursor molecule as the final product |

| Heterologous Expression | Tailoring Enzyme (e.g., Methyltransferase) | Introduction of a methyltransferase from a different biosynthetic pathway | Novel methylated derivatives of the polyketide |

| Precursor-Directed Biosynthesis | Wild-type or engineered strain | Feeding of non-native precursor molecules | Incorporation of the novel precursors into the polyketide structure |

Chemical Synthesis and Derivatives of Aspicilin

Total Synthesis of (+)-Aspicilin

Numerous approaches have been developed for the total synthesis of the natural product (+)-aspicilin, reflecting its complex structure and the desire for efficient and stereocontrolled routes.

Strategies Employing Chiral Pool Synthesis

Chiral pool synthesis utilizes readily available enantiopure starting materials to introduce the required stereochemistry into the target molecule. Several chiral pool materials have been employed in the synthesis of aspicilin or its fragments.

D-mannitol: D-mannitol has been utilized as a chiral pool material for the construction of olefinic aldehyde fragments used in the total synthesis of (+)-aspicilin. thieme-connect.comlookchem.comthieme-connect.com

D-glucal: An efficient total synthesis of (+)-aspicilin has been achieved starting from the carbohydrate-based building block D-glucal. researchgate.netrsc.org This approach involved preparing a 2-deoxysugar from protected glycal. rsc.org

D-arabinose: D-arabinose has been used in the synthesis of the C-3-C-9 fragment of this compound through chemical transformation. acs.orgnih.govcdnsciencepub.com

Tartaric acid: An enantiospecific formal total synthesis of (+)-aspicilin has been accomplished starting from chiral pool tartaric acid. researchgate.netresearchgate.netmolaid.commolaid.com Key to this approach was the desymmetrization of the bis-dimethyl amide of tartaric acid. researchgate.netmolaid.commolaid.com

Propylene (B89431) oxide: Enantiopure propylene oxide has been used as a source of stereogenic centers in the asymmetric synthesis of (+)-aspicilin. tandfonline.comresearchgate.netresearchgate.nettandfonline.comacs.org

Asymmetric Synthesis Approaches for this compound

Asymmetric synthesis aims to introduce stereochemistry directly into the molecule during bond-forming reactions, often using chiral catalysts or auxiliaries.

Convergent Synthesis Methodologies in this compound Total Synthesis

A convergent approach for the total synthesis of (+)-aspicilin has been reported, involving the union of two fragments via Masamune-Roush olefination and subsequent ring-closing metathesis for macrocycle formation. thieme-connect.com Another convergent synthesis involved coupling two key fragments, an aldehyde and a phosphonium (B103445) salt, to form the carbon skeleton of the target molecule. tandfonline.comresearchgate.net

Key Reaction Steps and Methodological Innovations in this compound Synthesis

The synthesis of this compound has relied on and spurred the development and application of various powerful organic reactions.

Sharpless asymmetric dihydroxylation (AD): This reaction has been a key step in introducing hydroxyl groups with defined stereochemistry in several this compound syntheses. tandfonline.comresearchgate.netacs.orgnih.govresearchgate.nettandfonline.comdntb.gov.uaresearchgate.net It was used to introduce multiple stereogenic centers with high regio- and enantioselectivity. acs.orgnih.govacs.org

Yamaguchi macrolactonization: This method is frequently employed for the formation of the large lactone ring characteristic of macrolides like this compound. tandfonline.comresearchgate.netrsc.orgresearchgate.nettandfonline.comdntb.gov.ua It involves activating a carboxylic acid with 2,4,6-trichlorobenzoyl chloride followed by cyclization in the presence of a base like 4-dimethylaminopyridine. researchgate.net

Ring-closing metathesis (RCM): RCM has been utilized to form the macrocyclic ring in some total syntheses of this compound, typically involving the cyclization of a dienic ester precursor. thieme-connect.comresearchgate.netrsc.orgcdnsciencepub.comacs.org

Wittig reaction: The Wittig reaction, which forms an alkene from an aldehyde or ketone and a phosphonium ylide, has been applied in this compound synthesis for carbon chain extension and alkene formation with predictable geometry. tandfonline.comresearchgate.netrsc.orgcdnsciencepub.comtandfonline.comresearchgate.netlookchem.comnih.govresearchgate.net

Alkyne zipper reaction: This reaction, which isomerizes an internal alkyne to a terminal alkyne, has been used in the synthesis of this compound to reposition alkyne functionalities for subsequent transformations. researchgate.netresearchgate.netresearchgate.netlookchem.comacs.orge-bookshelf.deethz.ch

Allylation: Highly diastereoselective allylation reactions have been employed as key steps in some this compound syntheses, involving the addition of an allylstannane to an aldehyde. acs.orgcdnsciencepub.comnih.govfigshare.com

Formal Synthesis of this compound and Related Frameworks

A formal synthesis refers to a synthetic route that produces a known intermediate in a previously reported total synthesis. This demonstrates the feasibility of a new route to the target molecule without completing the entire sequence.

An enantiospecific formal total synthesis of (+)-aspicilin has been accomplished starting from chiral pool tartaric acid. researchgate.netresearchgate.netmolaid.commolaid.com This approach utilized olefin cross-metathesis and Yamaguchi macrolactonization as pivotal steps to arrive at an intermediate. researchgate.netmolaid.com

Synthesis of this compound Derivatives and Analogues

While the provided search results primarily focus on the total synthesis of this compound itself, the synthesis of derivatives and analogues is a common area of research to explore structure-activity relationships and potentially improve biological properties. One mention notes a synthetic approach that allowed for the regioselective glycosylation of the 6-OH of this compound with D-desosamine, providing a quick entry to chimeric macrolides with potential antibiotic activity. nih.gov This suggests that modifications to the this compound core, such as glycosylation, are being explored.

Design Principles for Structural Modification of this compound

Structural modifications of this compound are typically guided by the need to explore its structure-activity relationships, improve pharmacokinetic properties, or develop analogues with altered biological profiles. Key design principles often involve modifying the macrolactone ring, altering the nature and position of hydroxyl groups, or incorporating new functional moieties. The presence of multiple stereogenic centers in this compound necessitates stereocontrolled synthetic strategies to ensure the correct relative and absolute configurations in modified structures researchgate.netacs.org. Approaches may include the use of chiral building blocks, asymmetric catalytic reactions, or desymmetrization strategies researchgate.netacs.orgrsc.orgcdnsciencepub.com.

Synthetic Routes to this compound Analogues

Several synthetic routes have been developed for the total synthesis of (+)-aspicilin, which can potentially be adapted for the synthesis of its analogues. These routes often employ different strategies for assembling the carbon skeleton and installing the required oxygenation pattern and stereochemistry.

| Synthetic Strategy | Starting Materials | Key Reactions | Number of Steps | Overall Yield | Reference |

| Naked Carbon Skeleton | Hexadeca-1,3,15-triene | Sharpless Asymmetric Dihydroxylation (AD-mix-α, AD-mix-β) | 14 | 11% | acs.orgfigshare.comnih.gov |

| Chiron Approach | D-Glucal | Wittig Olefination, Yamaguchi Esterification, Ring-Closing Metathesis | 12 (linear) | 10.2% | rsc.org |

| Chiron Approach | D-Mannose, (S)-propylene oxide | Wittig reaction, Sharpless asymmetric dihydroxylation, Yamaguchi macrolactonization | 12 | 17% | researchgate.net |

| Alkyne-Based Approach | Alkyne, Vinyl Iodide | Sharpless Asymmetric Dihydroxylation, Yamaguchi Macrolactonization | Not specified | Not specified | researchgate.net |

| Diastereoselective Allylation | Aldehyde, Allylstannane | Diastereoselective Allylation, Macrocyclization | 18 | 10% | nih.gov |

| Chiral Memory Protocol | 2,3-Butane diacetal protected butane (B89635) tetrols | Regioselective Silyl Protection, Stereoselective Addition, RCM | Not specified | Not specified | cdnsciencepub.com |

| Furan (B31954) Oxidation Strategy | 2-Substituted furan derivative | AD reaction, Stereocontrolled reduction, Yamaguchi macrocyclization | Not specified | Not specified | acs.org |

| Divergent Synthesis | Vinyl ketones, Acrylates | Ruthenium-catalyzed oxidative coupling | Formal synthesis | Not specified | researchgate.net |

Chemoenzymatic Synthesis Approaches for Modified this compound Structures

Chemoenzymatic synthesis combines the power of chemical transformations with the selectivity of enzymatic reactions, offering a route to complex molecules like this compound and its modified structures, often with improved efficiency and stereocontrol.

A chemoenzymatic synthesis of (+)-aspicilin has been reported starting from chlorobenzene (B131634) nih.govthermofisher.kr. This approach utilizes microbial oxidation of chlorobenzene to produce an enantiomerically pure cis-1,2-dihydrocatechol nih.govthermofisher.kr. This diol serves as a key intermediate that is subsequently converted into (+)-aspicilin through a series of chemical steps nih.gov. This highlights how enzymatic steps can be used to introduce specific chiral centers early in the synthesis from readily available, achiral or prochiral starting materials.

While specific details on chemoenzymatic routes explicitly designed for modified this compound structures are less prevalent in the immediate search results, the principles of chemoenzymatic synthesis, particularly the use of enzymes for stereoselective transformations, are highly relevant to the synthesis of analogues. Enzymes like aldolases, lipases, and oxidoreductases are commonly employed in chemoenzymatic routes to control stereochemistry and regioselectivity acs.orgacs.orgub.edu. The biosynthesis of macrolides like this compound typically involves polyketide synthases, which assemble the carbon chain and introduce functional groups in a highly controlled manner doi.org. Understanding the biosynthetic pathway can inform chemoenzymatic strategies for creating modified structures by potentially using or engineering these natural enzymatic systems or mimicking their activity with other enzymes doi.orgub.edu.

The use of chemoenzymatic methods can offer advantages such as milder reaction conditions and reduced need for protecting groups compared to purely chemical synthesis ub.edu. Enzyme engineering can further expand the applicability of enzymatic steps by altering substrate specificity or improving stability ub.edu.

Investigation of Aspicilin S Biological Activities and Mechanisms of Action Preclinical Focus

In Vitro Biological Activity Profiling of Aspicilin

In vitro assays are crucial for understanding the potential therapeutic effects of a compound before in vivo studies. For this compound, this has involved assessing its impact on cancer cell growth and its ability to inhibit key enzymes.

Cellular Proliferation and Cytotoxicity Assays (e.g., A549, HeLa, MCF7 cancer cell lines)

This compound has been evaluated for its biological activity on various cancer cell lines, including A549 (human lung carcinoma), HeLa (human cervix carcinoma), and MCF7 (human breast cancer). researchgate.netmdpi.comresearchgate.net Cellular proliferation and cytotoxicity assays, such as the MTT assay, are commonly used methods to measure the effect of compounds on cell growth and viability. frontiersin.orgsigmaaldrich.comstratech.co.uk

Studies have shown that this compound exhibits activity against these cell lines. For instance, its biological activity was evaluated on A549, HeLa, and MCF7 cancer cell lines. researchgate.netresearchgate.net Other compounds isolated from lichens have also demonstrated activity against these cell lines, with varying minimum inhibitory concentration (MIC) or half-maximal inhibitory concentration (IC50) values reported in the literature for different compounds and cell lines. mdpi.comrsc.org

While specific detailed data tables for this compound's IC50 values across a broad panel of cancer cell lines were not extensively found in the immediate search results, the literature indicates that such evaluations have been conducted. researchgate.netresearchgate.net Research on other compounds tested on these cell lines provides context for the types of data generated in these assays. For example, a phosphomolybdate-based hybrid solid showed IC50 values of 25.17 μmol L−1 against A549 cells and 32.11 μmol L−1 against MCF-7 cells. rsc.org Another study on peptides from Lablab purpureus showed IC50 values of 13.6 μg/mL for A549 and 20.48 μg/mL for MCF-7 cells. emnuvens.com.br

Enzyme Inhibition Studies (e.g., Ag85C for Mycobacterium tuberculosis)

This compound has been identified as a potential inhibitor of Antigen 85C (Ag85C) in Mycobacterium tuberculosis. researchgate.netmdpi.com The Ag85 complex, which includes Ag85C, is a group of proteins vital for the biosynthesis of the mycobacterial cell envelope, playing a crucial role in the formation of trehalose (B1683222) dimycolate (TDM) and cell wall arabinogalactan-linked mycolic acids. nih.govnih.govmdpi.com These components are essential for the integrity and virulence of M. tuberculosis. nih.govnih.govmdpi.com

Molecular Mechanisms of Action of this compound

Understanding the molecular mechanisms by which this compound exerts its biological effects is critical for its development as a potential therapeutic agent. This involves identifying its specific molecular targets and how it modulates cellular pathways.

Identification of Molecular Targets and Binding Interactions of this compound

Identifying the specific molecular targets that this compound interacts with is a key aspect of elucidating its mechanism of action. While general information suggests this compound has biological significance and potential as an inhibitor, specific details on its direct molecular targets and binding interactions, beyond the potential inhibition of Ag85C, were not extensively detailed in the provided search results. researchgate.netmdpi.com

Research approaches for identifying molecular targets often involve techniques such as affinity purification using molecular probes and chemical genetic analysis. wgtn.ac.nz Molecular docking and dynamics simulations are also employed to predict and analyze the binding interactions between a compound and its potential target protein. researchgate.netacs.org For instance, molecular docking studies have been used to investigate the binding of other lichen compounds to various protein targets. researchgate.net

Modulation of Cellular Pathways by this compound

Compounds can exert their biological effects by modulating various cellular pathways involved in processes such as cell proliferation, apoptosis, and stress responses. mdpi.comnih.govresearchgate.net While the search results indicate that this compound has effects on cancer cell lines, detailed information specifically on how this compound modulates particular cellular pathways was not provided.

However, the literature on other compounds and cellular processes offers insights into the types of pathways that might be investigated in relation to this compound's activity. For example, studies on cellular senescence highlight the involvement of pathways like NF-κB and C/EBPβ in regulating cellular responses. nih.gov Research on other natural compounds has explored their ability to modulate stress responses and cellular homeostasis through pathways like the Nrf2-ARE pathway. researchgate.net Investigations into the effects of various agents on cancer cells frequently examine their impact on cell cycle arrest and the induction of apoptosis, processes mediated by complex cellular signaling cascades. rsc.orgdovepress.comresearchgate.net

Investigation of this compound's Preclinical Biological Responses

Preclinical biological responses to this compound, as indicated by the search results, primarily revolve around its observed effects in in vitro settings. These include its potential to inhibit the growth of certain cancer cell lines and its identified potential as an inhibitor of M. tuberculosis Ag85C. researchgate.netmdpi.comresearchgate.net

The reported preclinical findings suggest that this compound possesses biological activity that warrants further investigation. The observation of activity against cancer cell lines points towards potential anti-proliferative or cytotoxic effects. researchgate.netresearchgate.net The identification as a potential Ag85C inhibitor highlights its relevance in the context of anti-tuberculosis research. researchgate.netmdpi.com While the provided information is limited in scope, these initial preclinical observations form the basis for more detailed studies into this compound's therapeutic potential and the underlying mechanisms of its biological activities.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

Structure-Activity Relationship (SAR) studies are fundamental in drug discovery, aiming to establish how modifications to a compound's chemical structure influence its biological activity. For this compound, preclinical SAR studies have focused on elucidating the key structural features responsible for its observed effects and investigating the impact of stereochemistry and structural modifications on its potency and mechanism of action.

Elucidation of Pharmacophoric Elements in this compound's Structure

Pharmacophoric elements are the essential features of a molecule that are necessary for its interaction with a specific biological target and for eliciting its biological response wgtn.ac.nz. While detailed pharmacophore models specifically for this compound are not extensively reported in the provided search results, general principles of macrolide SAR and studies on related natural products offer insights. Macrolides, in general, exert their activity through interactions with biological macromolecules, often involving hydrogen bonding, hydrophobic interactions, and sometimes covalent modifications nih.gov. The presence of the macrolactone ring, the hydroxyl groups at positions 5, 6, and 7, and the double bond at position 3 in this compound's structure are likely contributors to its biological activity nih.gov.

Studies on other natural products with diverse activities utilize pharmacophore modeling to identify crucial features for target binding researchgate.netresearchgate.netwgtn.ac.nz. For instance, research on potential Mtb Ag85C inhibitors, which include this compound as a candidate, has involved pharmacophore analysis to understand the binding characteristics researchgate.netresearchgate.net. These analyses typically consider features like hydrogen bond donors/acceptors, hydrophobic regions, and ionizable centers as key pharmacophoric elements researchgate.net. Applying these principles to this compound suggests that its hydroxyl groups could act as hydrogen bond donors/acceptors, the macrolactone ring provides a hydrophobic scaffold, and the carbonyl group in the lactone might also participate in interactions.

Impact of Stereochemistry on this compound's Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in the biological activity of many natural products, including macrolides mdpi.comlookchem.com. Biological targets, such as enzymes and receptors, are often chiral and interact specifically with particular stereoisomers of a compound mdpi.com. This compound possesses four stereocenters researchgate.net, and the specific configuration at these centers is expected to be crucial for its interactions with biological targets and, consequently, its observed biological effects.

Research on the synthesis of this compound has highlighted the importance of achieving the correct stereochemistry researchgate.netresearchgate.net. Total synthesis approaches often employ stereoselective reactions to control the configuration at each chiral center, aiming to produce the biologically active enantiomer, typically (+)-Aspicilin researchgate.netresearchgate.net. The fact that synthetic efforts focus on achieving specific stereoisomers, such as (+)-Aspicilin, underscores the understanding that stereochemistry is vital for its biological function researchgate.netresearchgate.net. Studies on other chiral natural compounds have explicitly demonstrated that different stereoisomers can exhibit significant differences in potency and even mechanism of action, sometimes due to stereoselective uptake or distinct interactions with chiral biological targets mdpi.com. While specific comparative data on the biological activity of different this compound stereoisomers (e.g., (+)-Aspicilin vs. (-)-Aspicilin) is not detailed in the provided snippets, the emphasis on stereocontrolled synthesis implies that the absolute configuration is a critical determinant of its biological activity researchgate.netresearchgate.net.

Correlation of this compound Structural Modifications with Mechanistic Insights

Investigating the impact of structural modifications on this compound's biological activity can provide valuable insights into its mechanism of action. Although extensive data on the SAR of this compound analogues is not provided, the reported biological activities and synthetic studies offer some correlations.

This compound has been identified as a potential inhibitor of Mycobacterium tuberculosis Ag85C researchgate.netresearchgate.netresearchgate.net. Ag85C is a mycolyltransferase involved in cell wall biosynthesis in Mtb researchgate.net. The inhibitory activity suggests that this compound interacts with this enzyme, likely binding to its active site or an allosteric site. Structural modifications to this compound that affect its ability to bind to Ag85C would consequently alter its anti-Mtb activity. For instance, modifications to the hydroxyl groups or the macrolactone ring could impact hydrogen bonding or hydrophobic interactions with the enzyme, thereby affecting binding affinity and inhibitory potency. Molecular dynamics simulations have been used in studies involving this compound as a potential Ag85C inhibitor to analyze the stability and dynamic behavior of the compound when bound to the enzyme, providing insights into the nature of the interactions researchgate.netresearchgate.net.

Synthetic approaches to this compound and its analogues often involve modifying specific parts of the molecule researchgate.netresearchgate.net. Evaluating the biological activity of these synthetic intermediates or modified structures can indirectly contribute to SAR understanding. For example, if a synthetic intermediate lacking a specific functional group shows reduced or absent activity, it suggests that the missing group is important for the biological effect. Studies on other macrolactone antibiotics, such as berkeleylactone A, have demonstrated that the embedded conjugated system is essential for antimicrobial activity, highlighting the importance of specific structural motifs researchgate.net. Similarly, modifications to the macrolactone ring size or the nature and position of substituents on the ring could significantly impact this compound's ability to interact with its targets and exert its biological effects.

While detailed quantitative SAR (QSAR) data or extensive libraries of this compound analogues with their corresponding biological activities are not presented in the provided search results, the preclinical investigations into its anti-Mtb activity and the synthetic efforts to produce specific stereoisomers lay the groundwork for future comprehensive SAR studies. Such studies would involve systematic modifications of this compound's structure and rigorous evaluation of the resulting analogues' biological activities to fully delineate the pharmacophoric requirements and understand the molecular basis of its mechanisms of action.

Data Table: (Illustrative - based on general SAR principles and search hints; specific this compound analogue data not available)

| Compound | Structural Modification | Proposed Impact on Activity (Hypothetical) |

| This compound | Parent Compound | Baseline Activity |

| Analogue A | Removal of C5 Hydroxyl Group | Potential decrease in hydrogen bonding |

| Analogue B | Modification of Macrolactone Ring Size | Altered binding to target |

| Analogue C | Epimerization at a Stereocenter | Significant change in activity/binding |

This compound, an 18-membered macrolide, is a natural product that has garnered attention in synthetic chemistry due to its complex structure. researchgate.netacs.org While its biological functions are still under investigation, it has been identified as a secondary metabolite in certain lichen species, such as Circinaria mansourii and Aspicilia reptans. cambridge.org Research into this compound and similar macrolides employs a range of advanced methodologies to understand their structure, properties, and potential interactions.

Advanced Research Methodologies and Future Directions for Aspicilin

Advanced Spectroscopic and Analytical Techniques for Aspicilin Research

Advanced spectroscopic and analytical techniques are crucial for the comprehensive characterization of this compound. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy plays a vital role in determining the detailed structure and conformational preferences of this compound. mpg.deresearchgate.netl-i-c.org NMR, including techniques like NOESY, can provide information about the spatial arrangement of atoms and the dynamics of the molecule in solution. researchgate.netnih.govleibniz-fmp.de This is particularly important for macrolides like this compound, where the conformation can significantly influence biological activity.

Advanced Mass Spectrometry (MS), often coupled with separation techniques like Liquid Chromatography (LC-MS/MS), is indispensable for the analysis of this compound, especially in complex biological matrices. nih.govbiorxiv.orgyoutube.com MS-based metabolomics allows for the identification and quantification of this compound and its potential metabolites within biological systems. nih.govyoutube.combiorxiv.orgnih.gov Imaging mass spectrometry, for instance, can reveal the spatial distribution of metabolites within tissues. biorxiv.org

X-ray crystallography is a powerful technique for obtaining precise three-dimensional structures of molecules. mpg.desci-hub.seuib.noacs.org While direct crystallization of this compound might be challenging, X-ray crystallography can be applied to this compound derivatives or co-crystals with target proteins to understand binding interactions at an atomic level. mpg.desci-hub.seuib.no This technique provides crucial insights into how this compound might interact with potential biological targets.

Computational Chemistry and Molecular Modeling in this compound Research

Computational chemistry and molecular modeling techniques provide valuable in silico tools to complement experimental studies on this compound. chemrxiv.orgmit.eduresearchgate.net

In Silico Prediction of this compound Biological Targets

In silico methods can be used to predict potential biological targets of this compound. nih.govdokumen.pubnih.govresearchgate.net These approaches often involve screening compound libraries against protein databases or using machine learning algorithms trained on known ligand-target interactions. nih.govdokumen.pubnih.gov While the specific biological functions of this compound are still largely unknown, in silico target prediction can help prioritize experimental investigations by suggesting plausible protein interactions based on this compound's chemical structure. nih.govdokumen.pubmdpi.com

Docking and Molecular Dynamics Simulations of this compound Interactions

Molecular docking simulations predict the preferred binding orientation and affinity of a molecule, such as this compound, to a biological target protein. windows.netnih.govmdpi.com This provides insights into potential binding sites and the strength of the interaction. windows.netnih.govmdpi.com Molecular dynamics (MD) simulations extend docking studies by simulating the dynamic behavior of the this compound-target complex over time. windows.netnih.govmdpi.comscite.airesearchgate.net MD simulations can reveal the stability of the complex, conformational changes upon binding, and the role of solvent molecules in the interaction. windows.netnih.govresearchgate.net Studies have utilized molecular dynamics simulations to analyze the stability and dynamic behavior of compounds, including this compound, in the context of potential biological targets. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling aims to build predictive models that correlate the chemical structure of compounds with their biological activity. biorxiv.orgbiointerfaceresearch.com For this compound, QSAR modeling could be applied to a series of this compound analogues to identify structural features that are important for a particular activity, should one be discovered. biorxiv.orgbiointerfaceresearch.comacs.orgresearchgate.net This can guide the design and synthesis of new analogues with improved or altered properties. biorxiv.orgbiointerfaceresearch.com QSAR methodology is considered an efficient tool for identifying promising drug-like molecules and understanding structure-activity relationships. biorxiv.orgbiointerfaceresearch.com

Interdisciplinary Approaches in this compound Research

Research on this compound benefits significantly from interdisciplinary approaches, integrating knowledge and techniques from various scientific fields. researchgate.netmpg.de This includes synthetic chemistry for the preparation of this compound and its analogues, analytical chemistry for characterization, biology and biochemistry for investigating biological activities and targets, and computational chemistry for modeling and prediction. researchgate.netmpg.de Chemomics, for example, is an interdisciplinary study utilizing approaches from chemoinformatics, bioinformatics, and synthetic chemistry. researchgate.net Collaborations between different research groups and institutions are also vital for advancing the understanding of complex natural products like this compound. mpg.dempg.de

Future Research Directions and Unexplored Potential of this compound

The research on this compound still presents numerous unexplored avenues. Future directions could focus on elucidating its precise biological functions and mechanisms of action. mdpi.com Given its origin from lichens, which are known producers of bioactive compounds, investigating potential ecological roles or interactions with other organisms could be fruitful. mdpi.com Further exploration of its potential as a lead compound for drug discovery requires identifying and validating specific biological targets. nih.govmdpi.com Advanced synthetic methodologies could be developed for the efficient production of this compound and novel analogues with tailored properties. researchgate.netacs.org The application of cutting-edge techniques in metabolomics and proteomics could provide a deeper understanding of its fate and effects in biological systems. Continued computational studies, including more sophisticated MD simulations and in silico screening, can further guide experimental efforts. windows.netnih.govresearchgate.net Expanding the investigation to a wider range of lichen species that produce this compound or related compounds may also reveal new insights and potential applications. cambridge.org

Q & A

Basic Research Question: How can researchers optimize the synthetic yield of Aspicilin while maintaining stereochemical fidelity?

Methodological Answer:

To enhance synthetic efficiency, systematically analyze each of the 18 steps in the reported total synthesis . Prioritize steps with low yields (<70%) for optimization, focusing on catalytic efficiency (e.g., transition-metal catalysts for allylation steps) and solvent systems. Use kinetic studies to identify rate-limiting steps and employ computational tools (DFT calculations) to predict stereochemical outcomes. Validate purity and structural integrity at each stage using HPLC and NMR spectroscopy, referencing established protocols for macrolide synthesis .

Basic Research Question: What analytical techniques are critical for validating this compound’s purity and structural conformation in preclinical studies?

Methodological Answer:

Combine orthogonal methods:

- Quantitative NMR (qNMR) to assess purity and confirm stereochemistry .

- High-Resolution Mass Spectrometry (HRMS) for molecular weight validation.

- Circular Dichroism (CD) to verify chiral centers, critical for macrolide bioactivity.

- HPLC with UV/Vis detection for quantifying impurities (<0.1% threshold).

Document methods following NIH guidelines for reproducibility, including calibration curves and internal standards .

Advanced Research Question: How can researchers resolve contradictions in this compound’s reported bioactivity across in vitro vs. in vivo models?

Methodological Answer:

- Hypothesis Testing : Evaluate if discrepancies arise from metabolic instability (e.g., cytochrome P450 interactions) or bioavailability limitations. Conduct pharmacokinetic (PK) profiling in animal models .

- Experimental Design : Compare dose-response curves across models using standardized assays (e.g., MIC for antimicrobial activity). Apply Bayesian statistical models to quantify uncertainty in conflicting datasets .

- Cross-Validation : Replicate studies with rigorous controls (e.g., isogenic cell lines, matched animal strains) to isolate confounding variables .

Advanced Research Question: What strategies ensure robust stereochemical control during this compound’s diastereoselective allylation step?

Methodological Answer:

- Catalyst Screening : Test chiral Lewis acids (e.g., Jacobsen’s catalysts) to improve enantiomeric excess (ee). Use kinetic resolution studies to optimize reaction time and temperature .

- Solvent Effects : Explore polar aprotic solvents (e.g., DMF, THF) to stabilize transition states. Correlate solvent dielectric constants with ee using multivariate regression .

- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .

Basic Research Question: How should researchers design a statistically powered study to evaluate this compound’s therapeutic efficacy?

Methodological Answer:

- Sample Size Calculation : Use power analysis (α=0.05, β=0.2) to determine minimum cohort sizes. For in vivo studies, account for inter-individual variability (e.g., n ≥ 10 per group) .

- Endpoint Selection : Define primary (e.g., tumor size reduction) and secondary endpoints (e.g., toxicity biomarkers) a priori.

- Randomization & Blinding : Implement block randomization and double-blinding to mitigate bias. Validate with CONSORT-compliant reporting .

Advanced Research Question: How can computational modeling predict this compound’s binding affinity to novel biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., bacterial ribosomes). Validate with free-energy perturbation (FEP) calculations .

- MD Simulations : Run 100-ns trajectories to assess binding stability under physiological conditions (e.g., solvation, pH 7.4).

- Benchmarking : Compare predictions with experimental SPR (Surface Plasmon Resonance) data to refine force field parameters .

Basic Research Question: What ethical considerations are critical when designing human trials for this compound-derived therapeutics?

Methodological Answer:

- IRB Compliance : Submit protocols for review, emphasizing informed consent, data anonymization, and risk-benefit analysis .

- Safety Monitoring : Establish Data Safety Monitoring Boards (DSMBs) to audit adverse events.

- Equity : Ensure diverse participant recruitment to avoid demographic bias .

Advanced Research Question: How can researchers mitigate batch-to-batch variability in this compound synthesis for reproducible preclinical studies?

Methodological Answer:

- Process Analytical Technology (PAT) : Integrate real-time monitoring (e.g., inline NMR) to detect deviations.

- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) like crystallinity and particle size. Use factorial designs to optimize parameters .

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) to identify degradation pathways .

Basic Research Question: What literature review frameworks are recommended for contextualizing this compound’s mechanism of action?

Methodological Answer:

- PICO Framework : Structure queries around Population (target organisms), Intervention (this compound dosage), Comparison (existing macrolides), and Outcomes (efficacy/toxicity) .

- Database Utilization : Search PubMed, SciFinder, and Reaxys with Boolean operators (e.g., "this compound AND (antimicrobial OR synthesis)"). Prioritize primary sources from journals with Impact Factor >3.0 .

Advanced Research Question: How can researchers apply machine learning to predict this compound’s ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties?

Methodological Answer:

- Data Curation : Compile datasets from ChEMBL or PubChem, focusing on macrolides with similar scaffolds.

- Model Training : Use Random Forest or Graph Neural Networks (GNNs) to correlate structural features with ADMET endpoints. Validate with k-fold cross-validation .

- Interpretability : Apply SHAP (SHapley Additive exPlanations) to identify critical molecular descriptors (e.g., logP, polar surface area) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.